molecular formula C16H17NO B472631 4-methyl-N-(4-methylbenzyl)benzamide CAS No. 33515-44-5

4-methyl-N-(4-methylbenzyl)benzamide

Cat. No. B472631
CAS RN: 33515-44-5
M. Wt: 239.31g/mol
InChI Key: SUMHSAVOXNKVKB-UHFFFAOYSA-N
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Description

“4-methyl-N-(4-methylbenzyl)benzamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

  • Synthesis and Characterization : 4-methyl-N-(4-methylbenzyl)benzamide has been synthesized using different methods, including a versatile approach using CuI as a catalyst. Its crystal structure, determined through X-ray diffraction, reveals an orthorhombic lattice and noncentrosymmetric space group. The compound exhibits interesting properties, including photoluminescence, dielectric characteristics, and mechanical strength, making it a potential candidate for multifunctional optical and piezoelectric crystals (Goel et al., 2017).

  • Solid Phase Synthesis : Another approach to synthesize 4-methyl-N-(4-methylbenzyl)benzamide involves solid-phase synthesis technique. This method includes the treatment of polystyryl-sulfonyl chloride resin with p-methylbenzyl amine in the presence of pyridine. The crystal structure of the synthesized compound provides insights into its intermolecular hydrogen bonds (Luo & Huang, 2004).

  • Anticonvulsant Activity : Some derivatives of 4-methyl-N-(4-methylbenzyl)benzamide, such as 4-amino-N-(alpha-methylbenzyl)-benzamide, have shown promising anticonvulsant effects. These compounds have been tested in mice against seizures induced by electroshock and pentylenetetrazole, indicating their potential in developing new anticonvulsant medications (Clark et al., 1984).

  • Pharmacological Effects : The pharmacological effects of enantiomers of 4-amino-N-(alpha-methylbenzyl)benzamide, a derivative of 4-methyl-N-(4-methylbenzyl)benzamide, have been studied, revealing their anticonvulsant profile and effectiveness in standard anticonvulsant tests. This suggests the potential of these compounds in treating seizures (Leander et al., 1988).

  • Photodegradable Polyamide : A photodegradable and thermally stable polyamide containing a photosensitive o-nitrobenzyl chromophore, which includes a derivative of 4-methyl-N-(4-methylbenzyl)benzamide, was prepared for potential use in microelectronic applications (Mathew et al., 1993).

  • Benzylating Agent : N-[(N-nitrosobenzylamino) methyl] benzamide, a related compound, has been used as a direct benzylating agent, demonstrating its utility in benzylation of various protic materials (Ohashi et al., 1978).

Safety And Hazards

The safety data sheet for a similar compound, 4-Methylbenzyl alcohol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to use personal protective equipment/face protection and ensure adequate ventilation when handling the compound .

properties

IUPAC Name

4-methyl-N-[(4-methylphenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-12-3-7-14(8-4-12)11-17-16(18)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMHSAVOXNKVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(4-methylbenzyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Daw, A Kumar, NA Espinosa-Jalapa… - Journal of the …, 2019 - ACS Publications
Amide synthesis is one of the most important transformations in chemistry and biology. The direct use of ammonia for the incorporation of nitrogen functionalities in organic molecules is …
Number of citations: 63 pubs.acs.org
J Hu, X Zuo, H Huang - Chinese Journal of Catalysis, 2013 - Elsevier
A new method has been developed for the oxidative amidation of dibenzylamines to construct N-benzylbenzamides via C–H bond activation. This new method allows for the formation …
Number of citations: 4 www.sciencedirect.com
S Khamarui, R Maiti, DK Maiti - scholar.archive.org
1. Materials and methods All reagents were purchased from commercial suppliers and used without further purification, unless otherwise specified. Commercially supplied ethyl acetate …
Number of citations: 0 scholar.archive.org

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